molecular formula C10H7ClF4O2 B13126834 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid

Katalognummer: B13126834
Molekulargewicht: 270.61 g/mol
InChI-Schlüssel: DEGWRWBKMYMTPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group and multiple fluorine atoms attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid typically involves the introduction of the chlorophenyl group and fluorine atoms onto a butanoic acid framework. One common method involves the reaction of 4-chlorobenzaldehyde with tetrafluoroethylene in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanol
  • 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanone
  • 3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutylamine

Uniqueness

3-(4-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is unique due to its specific combination of a chlorophenyl group and multiple fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H7ClF4O2

Molekulargewicht

270.61 g/mol

IUPAC-Name

3-(4-chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid

InChI

InChI=1S/C10H7ClF4O2/c11-7-3-1-6(2-4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI-Schlüssel

DEGWRWBKMYMTPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.